molecular formula C8H14Cl2N4 B2673135 (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride CAS No. 1365937-43-4

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2673135
CAS No.: 1365937-43-4
M. Wt: 237.13
InChI Key: MKXFLFVRRJVHMJ-KLXURFKVSA-N
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Description

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery research. This compound, with the CAS number 1365937-43-4 and molecular formula C 8 H 14 Cl 2 N 4 , has a molecular weight of 237.13 g/mol . It features a defined stereocenter in the (S)-configuration, which is critical for its specific interactions with biological targets. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various biological assays. Researchers utilize this chemical as a key synthetic intermediate or building block in the design and development of novel therapeutic agents. Its structure, containing a pyrazine ring and a pyrrolidine amine, makes it a valuable scaffold for creating potential enzyme inhibitors . In early-stage research, related pyrrolidine-containing compounds have been explored for their antimalarial properties by targeting parasite kinases, demonstrating the potential of this chemical class in addressing infectious diseases . This product is labeled with the signal word "Warning" and has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended when handling. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(3S)-1-pyrazin-2-ylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c9-7-1-4-12(6-7)8-5-10-2-3-11-8;;/h2-3,5,7H,1,4,6,9H2;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXFLFVRRJVHMJ-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrazine group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions often involve specific oxidants and additives to ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would typically include steps such as amination, cyclization, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can modify the pyrazine ring or the pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine or bromine for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

Pharmacological Applications

  • Modulation of RNA Splicing
    • Recent studies have highlighted the compound's ability to modulate RNA splicing, particularly in the context of Huntington's disease. It has been shown to lower the levels of mutant huntingtin protein by promoting alternative splicing mechanisms . This property suggests its potential as a therapeutic agent for neurodegenerative diseases.
  • Chemokine Receptor Modulation
    • The compound has been investigated for its role as a modulator of chemokine receptors, which are critical in immune responses and inflammation. Its derivatives have shown promise in treating conditions such as cancer and autoimmune diseases by influencing cellular migration and signaling pathways .
  • Antidiabetic Potential
    • There is emerging evidence that compounds similar to (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride may exhibit antidiabetic properties. By inhibiting specific pathways involved in glucose metabolism, they could provide new avenues for managing type 2 diabetes .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaFindings
RNA SplicingDemonstrated significant reduction in mutant huntingtin levels through alternative splicing modulation.
Chemokine ReceptorsIdentified as an effective modulator with potential applications in cancer therapy.
Antidiabetic ActivitySuggested inhibition of glucose metabolism pathways, indicating potential use in diabetes management.

Mechanism of Action

The mechanism of action of (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and the pyrazine moiety’s electronic properties play crucial roles in its binding affinity and activity. The compound may interact with proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and related pyrrolidin-3-amine derivatives:

Compound Name Molecular Formula Molecular Weight Substituent on Pyrrolidine N Stereochemistry CAS Number Key Features
(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride C₈H₁₂Cl₂N₅ 249 Pyrazin-2-yl 3S - Target compound; pyrazine enhances π-π interactions
(3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride C₈H₁₂Cl₂N₅ 249 Pyrazin-2-yl 3R 1365937-15-0 Enantiomer; stereochemistry impacts receptor binding
(S)-1-Methylpyrrolidin-3-amine hydrochloride C₅H₁₁ClN₂ 134.6 Methyl 3S 852874-61-4 Simpler substituent; lower molecular weight
(S)-1-Ethylpyrrolidin-3-amine dihydrochloride C₆H₁₄Cl₂N₂ 197.1 Ethyl 3S 1336912-66-3 Ethyl group increases lipophilicity
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₅Cl₂N₃ 236.14 Pyrrolidin-1-yl (on pyridine) - 1193388-05-4 Pyridine substitution; distinct electronic profile
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride C₁₁H₁₅Cl₂N₃O₂ 312.17 4-Nitrobenzyl 3R - Nitro group introduces electron-withdrawing effects
N,N-dimethyl-3-[(3S)-pyrrolidin-3-yloxy]pyridin-2-amine dihydrochloride C₁₁H₁₉Cl₂N₃O 280.20 Dimethylamino-pyridinyloxy 3S EN300-127326 Oxygen linker; polar functional group

Key Structural Differences and Implications

Substituent Effects: Pyrazine vs. Pyridine/Benzyl: The pyrazine ring in the target compound facilitates hydrogen bonding and π-π stacking, unlike the pyridine or nitrobenzyl groups in analogs . Alkyl vs.

Stereochemistry :

  • The 3S configuration in the target compound may confer selectivity in chiral environments (e.g., enzyme active sites), whereas the 3R enantiomer (CAS 1365937-15-0) could exhibit divergent pharmacological profiles .

Counterion Impact: Dihydrochloride salts (e.g., CAS 1337882-63-9) improve aqueous solubility compared to mono-hydrochloride derivatives, critical for bioavailability .

Physicochemical and Functional Comparisons

  • Lipophilicity : Ethyl and nitrobenzyl substituents increase logP values relative to pyrazine, affecting partitioning behavior .
  • Electronic Effects : The nitro group in (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride introduces strong electron-withdrawing effects, altering reactivity in synthetic pathways .

Research and Application Insights

  • Medicinal Chemistry : Pyrazine-containing compounds are explored as kinase inhibitors or antivirals due to their ability to mimic purine bases .
  • Safety Profiles : Compounds like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS 1193388-05-4) are classified as R&D chemicals with standard safety protocols (e.g., skin/eye冲洗 in case of exposure) .

Biological Activity

(3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological activity, including its mechanism of action, therapeutic implications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 1365931-44-7
  • Molecular Formula : C8H14Cl2N

The compound exhibits its biological activity primarily through the inhibition of Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-alpha and -beta isoforms. This inhibition is crucial as PI3K signaling pathways are implicated in various cancers and inflammatory diseases. The loss of function in tumor-suppressor phosphatases associated with PI3K can lead to uncontrolled cellular proliferation, making this compound a candidate for cancer therapy.

Antitumor Activity

Research indicates that this compound possesses potent anti-tumor properties. It has been shown to inhibit the proliferation of cancer cells by targeting specific PI3K isoforms, which are often overactive in malignant cells. This selectivity allows for a therapeutic window that minimizes effects on normal cells.

Inflammatory Diseases

In addition to its antitumor effects, the compound has potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By modulating the immune response through PI3K inhibition, it may mitigate the symptoms associated with these conditions.

Case Studies and Experimental Data

  • Anticancer Efficacy :
    • A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines compared to control groups. The IC50 values indicated effective cytotoxicity at low concentrations, suggesting strong potential as an anticancer agent.
  • Selectivity Profile :
    • The compound exhibited selective inhibition against Class I PI3K enzymes while sparing other kinases, which is critical for reducing off-target effects and enhancing safety profiles in clinical applications.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits proliferation of cancer cells
Anti-inflammatoryModulates immune response in inflammatory diseases
SelectivitySelective against Class I PI3K isoforms

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or enzymatic resolution. Chiral HPLC should be employed to monitor enantiomeric excess (≥98% purity). For example, analogous pyrrolidine derivatives synthesized via chiral auxiliaries or kinetic resolution have demonstrated success in maintaining stereochemical integrity .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • X-ray crystallography for absolute configuration determination.
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to assess enantiomeric purity.
  • NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Avoid exposure to strong oxidizing agents, as decomposition products may include hydrogen chloride and nitrogen oxides . Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to validate storage conditions .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) can model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites. These insights guide functionalization strategies, such as pyrazine ring modifications for enhanced receptor binding . For example, analogous mGlu receptor modulators have been optimized using electrostatic potential maps .

Q. What in vitro assays are suitable for evaluating this compound’s activity as a potential allosteric modulator of metabotropic glutamate (mGlu) receptors?

  • Methodological Answer :

  • Radioligand binding assays : Use [³H]-LY341495 to assess competitive displacement in cell membranes expressing mGlu2/3 receptors.
  • Functional assays : Measure cAMP accumulation in HEK293 cells transfected with mGlu receptors (EC₅₀/IC₅₀ determination).
  • Reference structurally similar compounds like LY2389575, a known mGlu2/3 NAM, for benchmarking .

Q. What strategies can improve aqueous solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Salt selection : Explore alternative counterions (e.g., citrate, sulfate) to enhance solubility.
  • Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes to solubilize the free base form.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently to increase hydrophilicity .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Perform pH-dependent degradation kinetics studies (pH 1–13, 37°C) with LC-MS/MS analysis. Identify degradation pathways (e.g., hydrolysis of the pyrazine ring or pyrrolidine HCl dissociation) and correlate with Arrhenius modeling to predict shelf-life. Cross-validate with solid-state NMR to assess crystallinity changes .

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